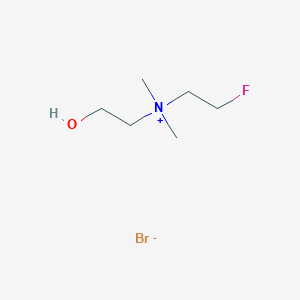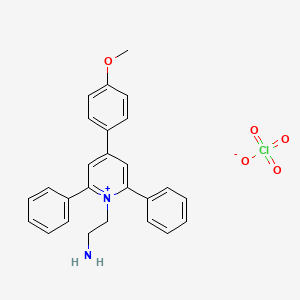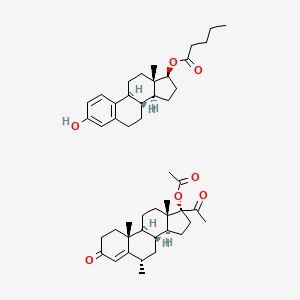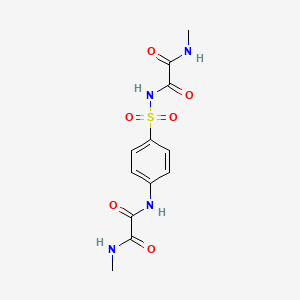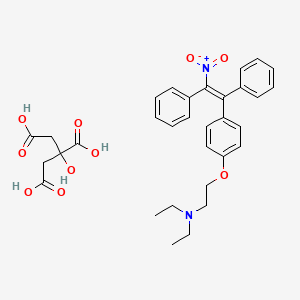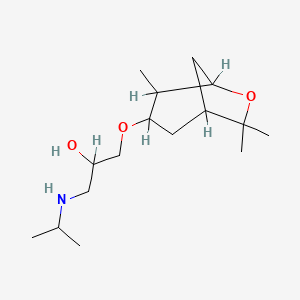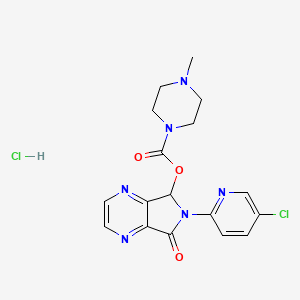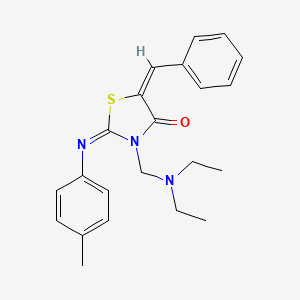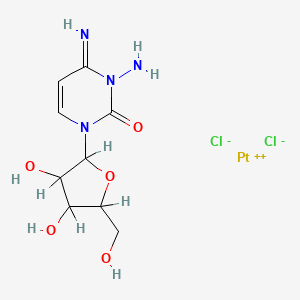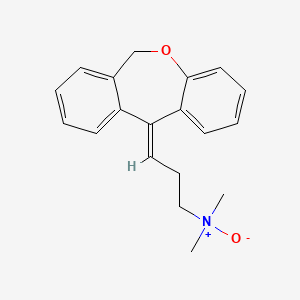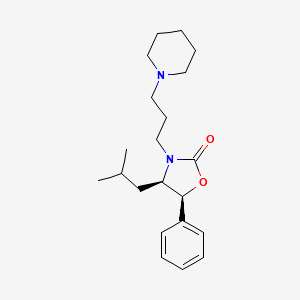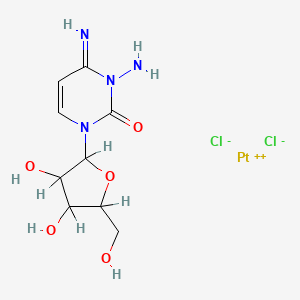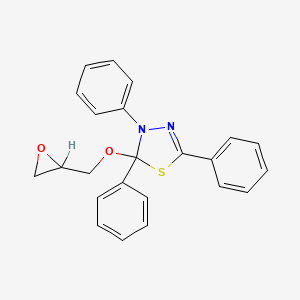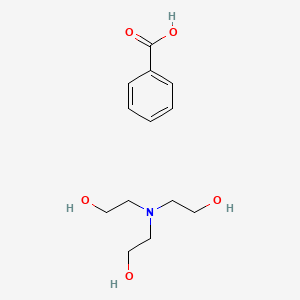
Triethanolamine benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethanolamine benzoate is an organic compound that combines triethanolamine, a tertiary amine and triol, with benzoic acid, a simple aromatic carboxylic acid. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triethanolamine benzoate can be synthesized through the esterification reaction between triethanolamine and benzoic acid. The reaction typically involves heating the reactants under reflux conditions in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
C6H5COOH+N(CH2CH2OH)3→C6H5COOCH2CH2N(CH2CH2OH)2+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes with optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Triethanolamine benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in triethanolamine can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH^-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives and aldehydes.
Reduction: Formation of triethanolamine derivatives and simpler alcohols.
Substitution: Formation of substituted benzoate compounds.
Wissenschaftliche Forschungsanwendungen
Triethanolamine benzoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Utilized in pharmaceutical formulations for its emulsifying and stabilizing properties.
Industry: Applied in the production of cosmetics, personal care products, and as a corrosion inhibitor in metalworking fluids.
Wirkmechanismus
The mechanism of action of triethanolamine benzoate involves its ability to act as a surfactant and emulsifier. The triethanolamine component can interact with both hydrophilic and hydrophobic molecules, allowing it to stabilize emulsions and enhance the solubility of various compounds. The benzoate group contributes to the compound’s antimicrobial properties, making it effective in preserving formulations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethanolamine: A related compound with similar emulsifying and buffering properties but lacks the antimicrobial activity of the benzoate group.
Diethanolamine: Another amine with two hydroxyl groups, used in similar applications but with different chemical properties.
Ethanolamine: A simpler amine with one hydroxyl group, used as a pH adjuster and in the production of surfactants.
Uniqueness
Triethanolamine benzoate is unique due to its combination of triethanolamine’s emulsifying and buffering capabilities with the antimicrobial properties of benzoic acid. This makes it particularly valuable in applications requiring both stabilization and preservation.
Eigenschaften
CAS-Nummer |
13090-86-3 |
|---|---|
Molekularformel |
C13H21NO5 |
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
benzoic acid;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C7H6O2.C6H15NO3/c8-7(9)6-4-2-1-3-5-6;8-4-1-7(2-5-9)3-6-10/h1-5H,(H,8,9);8-10H,1-6H2 |
InChI-Schlüssel |
LBCOWMYTAXJNER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)O.C(CO)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


